molecular formula C16H17ClN2O4 B14094557 diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate

diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B14094557
M. Wt: 336.77 g/mol
InChI Key: GYBWMKMHXFGSKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a 3-chlorophenyl group, a methyl group, and two ester groups attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

Diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl group and ester functionalities can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-(3-bromophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate
  • Diethyl 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate
  • Diethyl 1-(3-methylphenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate

Uniqueness

Diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s potential as a versatile building block in synthetic chemistry and drug development.

Properties

Molecular Formula

C16H17ClN2O4

Molecular Weight

336.77 g/mol

IUPAC Name

diethyl 1-(3-chlorophenyl)-5-methylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C16H17ClN2O4/c1-4-22-15(20)13-10(3)19(12-8-6-7-11(17)9-12)18-14(13)16(21)23-5-2/h6-9H,4-5H2,1-3H3

InChI Key

GYBWMKMHXFGSKK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=CC=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.